molecular formula C15H16N2OS B2565638 N-(2,3-dimethylphenyl)-2-methylsulfanylpyridine-3-carboxamide CAS No. 903312-64-1

N-(2,3-dimethylphenyl)-2-methylsulfanylpyridine-3-carboxamide

Cat. No.: B2565638
CAS No.: 903312-64-1
M. Wt: 272.37
InChI Key: FJNLUWZTVRRUIQ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-methylsulfanylpyridine-3-carboxamide is an organic compound with a complex structure that includes a pyridine ring, a carboxamide group, and a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-2-methylsulfanylpyridine-3-carboxamide typically involves the reaction of 2,3-dimethylaniline with 2-methylsulfanylpyridine-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or dimethylformamide .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dimethylphenyl)-2-methylsulfanylpyridine-3-carboxamide undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-methylsulfanylpyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-methylsulfanylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: N-(2,3-dimethylphenyl)-2-methylsulfanylpyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methylsulfanyl and carboxamide groups provide unique sites for chemical modification and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-10-6-4-8-13(11(10)2)17-14(18)12-7-5-9-16-15(12)19-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNLUWZTVRRUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(N=CC=C2)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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